1-Methoxy-3-(m-tolylthio)propan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-methoxy-3-(3-methylphenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C11H14O2S/c1-9-4-3-5-11(6-9)14-8-10(12)7-13-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
JTKCGGAIOFARSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)COC |
Origin of Product |
United States |
Strategic Synthesis and Precursor Methodologies for 1 Methoxy 3 M Tolylthio Propan 2 One and Its Analogues
Retrosynthetic Analysis of the Compound's Core Structure
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 1-Methoxy-3-(m-tolylthio)propan-2-one, two primary disconnections are logical, focusing on the formation of the thioether and the ketone functionalities.
Disconnection 1: Carbon-Sulfur (C-S) Bond: The most intuitive disconnection is at the C-S bond. amazonaws.com This suggests a nucleophilic substitution pathway where m-thiocresol (or its thiolate) acts as the sulfur nucleophile. The corresponding electrophile would be a three-carbon chain containing a methoxy (B1213986) group, a ketone, and a suitable leaving group at the C3 position, such as 1-methoxy-3-halopropan-2-one (e.g., 1-chloro-3-methoxyacetone). This approach is a variation of the Williamson ether synthesis, applied here for thioether formation. acsgcipr.org
Disconnection 2: Carbon-Carbon (C-C) Bond adjacent to the Ketone: An alternative strategy involves forming one of the C-C bonds alpha to the carbonyl group. For instance, disconnecting the C2-C3 bond suggests an acylation reaction. This could involve a reagent equivalent to a methoxyacetyl cation reacting with a (m-tolylthio)methyl anion synthon, or vice versa. Another possibility is the oxidation of a corresponding precursor alcohol, 1-methoxy-3-(m-tolylthio)propan-2-ol.
These primary disconnections form the basis for developing practical synthetic routes, as detailed in the following sections.
**2.2. Development of Novel Synthetic Routes to the this compound Skeleton
Building upon the retrosynthetic analysis, several forward-synthetic routes can be devised to construct the target molecule.
The formation of the thioether linkage is a robust and widely employed strategy in organic synthesis. acsgcipr.org The most common method involves the S-alkylation of a thiol with an alkyl halide, a reaction that generally proceeds via an SN2 mechanism. acsgcipr.org
In this context, the reaction would involve m-thiocresol and an appropriate 3-carbon electrophile. A primary precursor for this synthesis is 1-chloro-3-methoxyacetone. The synthesis proceeds by deprotonating m-thiocresol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic thiolate anion. This anion then displaces the chloride from 1-chloro-3-methoxyacetone to yield the final product.
Table 1: Representative Synthesis via C-S Bond Formation
| Nucleophile | Electrophile | Base | Solvent | Product |
| m-Thiocresol | 1-Chloro-3-methoxyacetone | K₂CO₃ | Acetone | This compound |
| Sodium m-tolylthiolate | 1-Bromo-3-methoxyacetone | - | Ethanol | This compound |
This method is generally efficient due to the high nucleophilicity of thiolates and the reactivity of α-halo ketones.
An alternative to forming the C-S bond is to construct the ketone functionality on a scaffold that already contains the thioether and ether groups.
One common method for ketone synthesis is the oxidation of a secondary alcohol. organic-chemistry.org In this case, the precursor would be 1-methoxy-3-(m-tolylthio)propan-2-ol. This alcohol can be synthesized by the ring-opening of a suitable epoxide, such as 2-(methoxymethyl)oxirane, with the m-tolylthiolate anion. The subsequent oxidation of the secondary alcohol to the ketone can be achieved using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.
Another approach is through acylation reactions. For example, one could envision a reaction involving methoxyacetyl chloride and a suitable organometallic reagent derived from (m-tolylthio)methane. However, such routes can be complicated by the reactivity of the thioether moiety. A more unified route to access α-substituted ketones involves the difunctionalization of alkynes, which can provide a pathway to α-thio ketones. rsc.org
Table 2: Potential Routes via Ketone Formation
| Precursor | Reagent(s) | Transformation |
| 1-Methoxy-3-(m-tolylthio)propan-2-ol | 1. Pyridinium chlorochromate (PCC) | Oxidation |
| 2. CH₂Cl₂ | ||
| 2-(Methoxymethyl)oxirane | 1. m-Thiocresol, Base | Epoxide Ring-Opening |
| 2. Oxidation (e.g., Swern) | then Oxidation |
The presence of three distinct functional groups (ether, ketone, thioether) in the target molecule necessitates careful consideration of chemo- and regioselectivity.
Chemoselectivity: Reagents must be chosen to react with the desired functional group without affecting the others. For instance, during the oxidation of the precursor alcohol 1-methoxy-3-(m-tolylthio)propan-2-ol, harsh oxidizing agents could potentially oxidize the sulfur atom of the thioether to a sulfoxide (B87167) or sulfone. Milder, more selective reagents like those used in Swern or Dess-Martin oxidations are therefore preferred. Similarly, if a reduction of the ketone were desired, a selective reagent like sodium borohydride (B1222165) would be used, which would not cleave the ether or thioether bonds under standard conditions. mdpi.comnih.gov
Regioselectivity: In the synthesis of the precursor 1-methoxy-3-(m-tolylthio)propan-2-ol via epoxide ring-opening, the thiolate must attack the correct carbon atom. For 2-(methoxymethyl)oxirane, the two carbons of the epoxide ring are sterically and electronically different. Under basic or neutral conditions (favoring an SN2 mechanism), the nucleophilic thiolate will preferentially attack the less sterically hindered terminal carbon, leading to the desired 1,3-substituted propanol (B110389) skeleton.
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. acsgcipr.org
Atom Economy: The S-alkylation route (Section 2.2.1) is generally atom-economical, with the main byproduct being a simple salt (e.g., KCl).
Safer Solvents and Reagents: Traditional thioether syntheses often use volatile and hazardous organic solvents. acsgcipr.org Research into greener alternatives includes the use of water as a solvent for C-S bond formation, sometimes facilitated by catalysts like copper. rsc.org Replacing hazardous reagents, such as chromium-based oxidants (e.g., PCC) with greener alternatives like catalytic oxidation using molecular oxygen or hydrogen peroxide, is another key consideration.
Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste. For example, zinc-catalyzed reductions of ketones are being explored as milder and more sustainable alternatives to traditional metal hydrides. mdpi.comnih.gov Transition metal catalysis has also been applied to the formation of thioethers, offering alternative pathways that can be more efficient and selective. researchgate.net
Energy Efficiency: Performing reactions at ambient temperature and pressure, whenever possible, reduces energy consumption.
Catalytic Approaches to Compound Synthesis and Functionalization
The introduction of both a methoxy and a tolylthio group at the α and α' positions of a propanone backbone, respectively, necessitates regioselective and efficient catalytic methods. While direct catalytic synthesis of this compound is not extensively documented, several catalytic strategies for the synthesis of related α-alkoxy and α-thio ketones can be adapted.
One plausible catalytic approach involves the sequential functionalization of a propanone derivative. For instance, the synthesis could commence with the catalytic α-methoxylation of a suitable precursor. While direct catalytic α-alkoxylation of ketones can be challenging, methods involving the use of hypervalent iodine reagents in the presence of a catalyst have been reported for the α-oxygenation of ketones. Another avenue is the homologation of ketones to their α-methoxylated counterparts, a transformation that has been significantly advanced through procedures like Trost's sulfone homologation. rsc.org This method involves the reaction of a ketone with an α-lithioalkyl sulfone followed by a Lewis acid-induced rearrangement to yield the α-methoxy ketone. arkat-usa.org
Following the introduction of the methoxy group, the subsequent step would involve the catalytic α-thioalkylation at the other α-position. Transition metal-catalyzed reactions, particularly those employing palladium, nickel, or copper, have shown promise in forming C-S bonds at the α-position of ketones. For example, copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been utilized as a catalyst in the cross-coupling of thiol esters with organostannanes to produce ketones, a reaction that proceeds under neutral pH and could potentially be adapted for the introduction of the m-tolylthio group. nih.gov
An alternative strategy would be to first introduce the thioether moiety, creating a β-ketosulfide, and then perform a catalytic α-alkoxylation. Thiol-free chemoenzymatic methods have been developed for the synthesis of β-ketosulfides, offering a milder and less odorous alternative to traditional methods. beilstein-journals.org Subsequent catalytic α-hydroxylation or alkoxylation could then be explored. For instance, electrochemical methods have been reported for the synthesis of α-methoxy ketones from enol acetates using methanol (B129727) as the radical source, which could be a viable approach for functionalizing a pre-existing β-ketosulfide. organic-chemistry.org
Detailed research into these catalytic systems reveals the importance of ligand design, catalyst choice, and reaction conditions in achieving the desired regioselectivity and yield. The table below summarizes some pertinent catalytic approaches that could be investigated for the synthesis of this compound.
| Catalytic Approach | Precursor Type | Catalyst/Reagent | Key Transformation | Potential Application to Target Synthesis |
| Ketone Homologation | Ketone | α-Lithioalkyl sulfone, Lewis Acid | Insertion of a -CH(OMe)- group | Synthesis of the α-methoxy ketone intermediate. rsc.orgarkat-usa.org |
| Copper-Catalyzed Cross-Coupling | Thiol Ester | CuTC | C-S bond formation | Introduction of the m-tolylthio group. nih.gov |
| Chemoenzymatic Synthesis | α-Haloketone | Lipase, Sulfur source | Formation of β-ketosulfide | Thiol-free synthesis of the β-ketosulfide precursor. beilstein-journals.org |
| Electrochemical Methoxylation | Enol Acetate | - | C-O bond formation | Introduction of the methoxy group onto a β-ketosulfide. organic-chemistry.org |
Divergent Synthesis Strategies for Structural Homologues
Divergent synthesis provides an efficient route to a library of structurally related compounds from a common intermediate. For this compound, a divergent approach would allow for the systematic variation of the methoxy, m-tolyl, and propanone moieties, leading to a range of structural homologues.
A key strategy would be to establish a common precursor that can undergo a variety of catalytic functionalization reactions. A suitable starting point could be a β-ketosulfide, which can be prepared using methods such as the thiol-free chemoenzymatic synthesis. beilstein-journals.org From this intermediate, divergent pathways can be envisioned.
To generate homologues with different alkoxy groups, the catalytic α-alkoxylation step could be performed with a range of alcohols (e.g., ethanol, propanol) instead of methanol. This would yield a series of 1-alkoxy-3-(m-tolylthio)propan-2-ones.
Variation of the arylthio group can be achieved by employing different thiols in the initial synthesis of the β-ketosulfide. For example, using thiophenol, p-thiocresol, or other substituted thiophenols would lead to analogues with different arylthio substituents at the 3-position.
Modification of the ketone backbone presents a greater synthetic challenge but can be addressed through ketone homologation strategies. rsc.orgarkat-usa.org Starting with a different ketone, such as butan-2-one or pentan-2-one, and applying a sequence of catalytic methoxylation and thioalkylation could lead to homologues with longer carbon chains.
The following table outlines potential divergent pathways for the synthesis of structural homologues of this compound.
| Common Intermediate | Modification Strategy | Reagents/Catalysts | Resulting Homologue Structure |
| 3-(m-tolylthio)propan-2-one (a β-ketosulfide) | Catalytic α-alkoxylation | Various alcohols (ROH), catalyst | 1-Alkoxy-3-(m-tolylthio)propan-2-one |
| 1-Methoxypropan-2-one | Catalytic α-thioalkylation | Various aryl thiols (ArSH), catalyst | 1-Methoxy-3-(arylthio)propan-2-one |
| Acyclic Ketone (e.g., butan-2-one) | Sequential Homologation and Functionalization | α-Lithioalkyl sulfone, Lewis Acid; Aryl thiol, catalyst | Homologues with modified ketone backbone |
These divergent strategies, rooted in modern catalytic methodologies, provide a powerful platform for the systematic exploration of the chemical space around this compound, enabling the synthesis of a diverse library of analogues for further investigation.
Investigations into the Chemical Reactivity and Transformation Mechanisms
Reactivity of the Ketone Moiety in 1-Methoxy-3-(m-tolylthio)propan-2-one
The ketone functionality is central to the molecule's reactivity, serving as both an electrophilic site for nucleophilic attack and a means to activate the adjacent α-carbon for functionalization through enol or enolate formation.
The presence of acidic protons on the carbon atom situated between the carbonyl group and the sulfur atom (the α-carbon) facilitates a range of functionalization reactions. These reactions typically proceed via an enolate intermediate, which then acts as a nucleophile.
Halogenation: The α-carbon of β-keto sulfides can be readily halogenated. tandfonline.comdocumentsdelivered.com For this compound, treatment with halogenating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) is expected to yield the corresponding α-halo-β-keto sulfide. tandfonline.com Dihalogenation can also occur under similar conditions, leading to α,α-dihalo derivatives. tandfonline.com Common reagents for these transformations are summarized in the table below.
| Reaction | Reagent(s) | Expected Product |
| Monochlorination | N-Chlorosuccinimide (NCS) | 1-Chloro-1-methoxy-3-(m-tolylthio)propan-2-one |
| Dichlorination | Sulfuryl Chloride (SO₂Cl₂) | 1,1-Dichloro-3-(m-tolylthio)propan-2-one* |
| Monobromination | N-Bromosuccinimide (NBS) | 1-Bromo-1-methoxy-3-(m-tolylthio)propan-2-one |
Note: Dihalogenation would likely occur at the C1 position, displacing the methoxy (B1213986) group's α-proton, though reaction at C3 is also possible depending on conditions.
Alkylation: Alpha-alkylation is a fundamental method for forming new carbon-carbon bonds. libretexts.org The reaction involves the deprotonation of the α-carbon with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to form a regiochemically defined enolate. libretexts.org This enolate then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. libretexts.orgyoutube.com Due to the steric hindrance and electronic effects of the adjacent methoxy and tolylthio groups, careful selection of the base and reaction conditions is crucial to control the site of alkylation and prevent side reactions. nih.gov
Acetoxylation: The direct α-acetoxylation of ketones can be achieved using hypervalent iodine reagents, such as (diacetoxy)iodobenzene, or through catalytic methods. rsc.orgorganic-chemistry.org An efficient method involves using iodobenzene (B50100) as a catalyst with an oxidant like aqueous hydrogen peroxide and acetic anhydride. organic-chemistry.org This process is believed to generate a hypervalent iodine species in situ, which then facilitates the transfer of an acetoxy group to the α-position of the ketone. rsc.org For this compound, this reaction would yield 1-acetoxy-1-methoxy-3-(m-tolylthio)propan-2-one.
The common mechanistic feature of α-functionalization reactions is the initial formation of an enol or, more commonly, an enolate intermediate.
Enolate Formation: A base removes an acidic α-proton from the carbon adjacent to the carbonyl group. In this compound, the proton on the carbon flanked by the sulfur atom and the carbonyl group (C3) is particularly acidic and is the likely site of deprotonation. The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.
Nucleophilic Attack: The enolate, acting as a carbon-centered nucleophile, attacks an electrophile (E⁺).
In halogenation , the electrophile is a halogen molecule (e.g., Br₂) or a source of halonium ions (e.g., from NCS).
In alkylation , the enolate performs an Sₙ2 displacement on an alkyl halide (R-X), where X is a good leaving group like Br, I, or OTf. libretexts.org
In acetoxylation with hypervalent iodine reagents, the mechanism can be more complex, potentially involving the attack of the enolate on the iodine(III) center, followed by reductive elimination to transfer the acetoxy group. rsc.org
The α-carbon (C3) in this compound is prochiral. Therefore, any α-functionalization reaction that introduces a new substituent at this position has the potential to create a new stereocenter. In the absence of any chiral influence (such as a chiral base, catalyst, or auxiliary), the reaction will proceed through a planar enolate intermediate. The subsequent attack of the electrophile can occur from either face of the enolate with equal probability, resulting in a racemic mixture of the two possible enantiomers.
Achieving stereochemical control in such reactions is a significant challenge in modern organic synthesis. Strategies to induce enantioselectivity include:
Phase-Transfer Catalysis: Using chiral phase-transfer catalysts to generate an asymmetric environment around the enolate. figshare.com
Organocatalysis: Employing chiral amines to form a chiral enamine intermediate, which then reacts stereoselectively. princeton.edu
Metal-Based Catalysis: Using chiral ligands complexed to a metal to coordinate the enolate and direct the incoming electrophile to one face.
Without the application of such specialized techniques, the α-alkylation, halogenation, or acetoxylation of this compound would be expected to produce a 50:50 mixture of enantiomers.
The carbonyl carbon of this compound is electrophilic and can undergo nucleophilic addition reactions. However, this reactivity is often overshadowed by reactions at the α-carbon.
A more prominent reaction pathway is the role of the ketone as the enolate component in condensation reactions, such as the Aldol (B89426) condensation. After deprotonation with a suitable base (e.g., NaOH, LDA), the resulting enolate can attack an electrophilic carbonyl compound, typically an aldehyde or another ketone. This forms a new carbon-carbon bond and results in a β-hydroxy ketone adduct. Subsequent dehydration of this adduct can lead to the formation of an α,β-unsaturated ketone. The general mechanism for a base-catalyzed Claisen condensation, a related reaction involving esters, illustrates the formation of a β-ketoester through an enolate intermediate. organic-chemistry.orgyoutube.com
Rearrangements involving the ketone functionality often require transformation into a different intermediate. One relevant pathway is the α-ketol rearrangement, where an α-hydroxy ketone undergoes a 1,2-migration of an alkyl or aryl group. wikipedia.orgd-nb.info For this to occur with this compound, the carbonyl group would first need to be reduced to a secondary alcohol, forming a 1-methoxy-3-(m-tolylthio)propan-2-ol intermediate. Treatment of this α-hydroxy thioether with acid or base could then potentially induce a rearrangement, although the migratory aptitude of the adjacent groups would determine the feasibility and outcome of such a reaction. d-nb.info
Alpha-Functionalization Reactions (e.g., halogenation, alkylation, acetoxylation)
Transformations of the Thioether Linkage
The thioether (sulfide) linkage in this compound is susceptible to several key transformations, most notably oxidation and C–S bond cleavage.
Oxidation: Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. masterorganicchemistry.comlibretexts.org This transformation can be achieved with a variety of oxidizing agents. Mild oxidants, such as hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄), can often selectively produce the sulfoxide (B87167). rsc.orgresearchgate.net Stronger oxidizing agents, like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO₄), typically lead to the formation of the corresponding sulfone. masterorganicchemistry.com The stepwise oxidation allows for the isolation of either the sulfoxide or the sulfone, which are valuable synthetic intermediates. rsc.org
| Transformation | Reagent(s) | Expected Product |
| Oxidation to Sulfoxide | H₂O₂ or NaIO₄ | 1-Methoxy-3-(m-tolylsulfinyl)propan-2-one |
| Oxidation to Sulfone | m-CPBA (2 equiv.) or KMnO₄ | 1-Methoxy-3-(m-tolylsulfonyl)propan-2-one |
Carbon-Sulfur Bond Cleavage: The C–S bond in thioethers can be cleaved under various conditions. Reductive cleavage can be accomplished using dissolving metal reductions (e.g., Na/NH₃) or with reagents like Raney Nickel, which would replace the thioether with a hydrogen atom. Photochemical methods can also induce C-S bond cleavage. rsc.org Additionally, certain reagents can mediate the selective cleavage of C(sp³)–S bonds. For example, N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been used to cleave thioethers to form sulfonium (B1226848) intermediates, which can lead to further products. organic-chemistry.org
Oxidation Reactions to Sulfoxides and Sulfones: Selective Control and Kinetics
The thioether linkage in this compound is susceptible to oxidation. This transformation typically yields the corresponding sulfoxide and, upon further oxidation, the sulfone. The selective control of this oxidation is a key aspect of thioether chemistry.
Selective Control: The selective oxidation to either the sulfoxide or the sulfone can often be achieved by carefully choosing the oxidant and controlling the reaction conditions, such as stoichiometry and temperature. beilstein-journals.org Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and ozone (O₃). masterorganicchemistry.com For instance, using one equivalent of the oxidizing agent under mild conditions generally favors the formation of the sulfoxide. In contrast, employing an excess of a strong oxidant or more forcing conditions will typically lead to the sulfone. masterorganicchemistry.com
Kinetics: The kinetics of thioether oxidation can be influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-donating groups on the aryl ring can increase the rate of oxidation by increasing the electron density on the sulfur atom, making it more susceptible to electrophilic attack by the oxidant. nih.gov Conversely, electron-withdrawing groups would be expected to decrease the reaction rate. In the case of this compound, the methyl group on the tolyl ring is weakly electron-donating, which would be expected to result in a reactivity profile similar to other aryl thioethers. Kinetic analyses of aryl thioethers have shown that oxidation by hydrogen peroxide can be a slow process, while oxidation by stronger agents like hypochlorite (B82951) is significantly faster. nih.gov
Below is a hypothetical data table illustrating the expected products and conditions for the selective oxidation of the target compound.
| Oxidant (Equivalents) | Predominant Product | Expected Conditions |
| H₂O₂ (1 eq.) | 1-Methoxy-3-(m-tolylsulfinyl)propan-2-one (Sulfoxide) | Mild temperature |
| m-CPBA (1 eq.) | 1-Methoxy-3-(m-tolylsulfinyl)propan-2-one (Sulfoxide) | Low temperature |
| H₂O₂ (>2 eq.) | 1-Methoxy-3-(m-tolylsulfonyl)propan-2-one (Sulfone) | Excess oxidant, heat |
| O₃ | 1-Methoxy-3-(m-tolylsulfonyl)propan-2-one (Sulfone) | -78 °C to rt |
Cleavage and Exchange Reactions of the C-S Bond
The carbon-sulfur (C-S) bond in thioethers can be cleaved under various conditions, leading to a range of transformations. For this compound, both the C(sp³)–S and C(aryl)–S bonds could potentially be targeted.
Cleavage of the C(sp³)–S bond in β-keto sulfides can be achieved through reductive or oxidative methods. Reductive cleavage can sometimes be accomplished with reducing agents, while oxidative cleavage often proceeds after oxidation of the sulfur to a sulfoxide or sulfone, which are better leaving groups. researchgate.net Metal-free methods for selective C(sp³)–S bond cleavage in thioethers have been developed using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org The presence of the ketone functionality in the target molecule may influence the reactivity of the adjacent C-S bond.
Thiol-thioether exchange reactions are also possible, where the existing thioether bond is displaced by another thiol, particularly under basic or radical conditions.
Role of Thioether as a Ligand in Coordination Chemistry (if relevant)
Thioether functional groups can act as ligands in coordination chemistry, binding to various metal centers through the sulfur atom's lone pairs of electrons. youtube.com The sulfur in this compound could potentially coordinate to soft metal ions. The presence of the ketone's carbonyl oxygen offers the possibility of bidentate chelation, where both the sulfur and oxygen atoms coordinate to the same metal center, forming a stable chelate ring. The formation and stability of such metal complexes would depend on the nature of the metal ion, the solvent, and the presence of other competing ligands.
Aromatic Ring Reactivity and Substituent Effects
The aromatic tolyl group in this compound is subject to electrophilic aromatic substitution reactions. The regioselectivity and rate of these reactions are governed by the directing and activating/deactivating effects of the substituents already present on the ring.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The tolyl ring in the molecule has two substituents to consider: the methyl group and the –S-CH₂C(O)CH₂OCH₃ group. In electrophilic aromatic substitution, the incoming electrophile will be directed to specific positions on the aromatic ring based on the electronic properties of these substituents.
The methyl group is an ortho, para-director. The thioether group is also generally considered an ortho, para-director. Since these two groups are in a meta-position relative to each other, their directing effects are cooperative. This means that electrophilic attack will be strongly favored at the positions ortho and para to the methyl group, and ortho and para to the thioether group. The positions that are ortho to one group and para to the other will be particularly activated. Steric hindrance from the bulky thioether side chain may disfavor substitution at the position ortho to it.
Influence of Methoxy and Thioether Groups on Aromatic Activation/Deactivation
The methoxy group is not directly attached to the aromatic ring and therefore its electronic influence on the aromatic ring's reactivity is minimal and primarily inductive through the alkyl chain.
The primary influences on the aromatic ring's reactivity are the methyl group and the thioether group.
Methyl Group: This is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). It donates electron density to the ring through an inductive effect and hyperconjugation. libretexts.org
Thioether Group: Thioethers are generally considered to be activating groups. The sulfur atom can donate a lone pair of electrons to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during electrophilic attack. libretexts.org This resonance effect outweighs the inductive electron-withdrawing effect of the sulfur atom.
The combined effect of the activating methyl and thioether groups would make the aromatic ring of this compound significantly more reactive towards electrophiles than benzene.
The following table summarizes the expected directing effects of the substituents on the tolyl ring.
| Substituent | Type | Directing Effect |
| -CH₃ (Methyl) | Activating | Ortho, Para |
| -S-R (Thioether) | Activating | Ortho, Para |
Modifications of the Aryl Ring (e.g., reduction, derivatization)
The tolyl group can undergo various modifications. The methyl group on the aromatic ring can be oxidized under strong conditions to a carboxylic acid. msu.edu This transformation would significantly alter the electronic properties of the aromatic ring, turning the substituent from electron-donating to electron-withdrawing.
The aromatic ring itself can be reduced, for example, through Birch reduction, although this would require overcoming the electron-donating nature of the substituents. Further derivatization of the aromatic ring can be achieved through the electrophilic substitution reactions discussed previously, such as nitration, halogenation, or Friedel-Crafts acylation and alkylation, which would introduce new functional groups onto the ring. masterorganicchemistry.com The specific conditions for these reactions would need to be chosen carefully to be compatible with the ketone and thioether functionalities present in the rest of the molecule.
Interplay and Chemoselectivity Among Multiple Functional Groups
The strategic placement of a ketone, an ether, and a thioether within the same molecule presents an interesting case for studying chemoselectivity. In theory, the reactivity of one functional group could be influenced by the electronic and steric properties of the others. For instance, the electron-withdrawing nature of the ketone could impact the reactivity of the adjacent methylene (B1212753) and methoxy groups. Similarly, the sulfur atom of the thioether could potentially influence the enolization of the ketone.
Detailed studies on the selective reactions of This compound are not found in the current body of scientific literature. Hypothetically, selective transformations could be achieved by carefully choosing reagents and reaction conditions that favor one functional group over the others. For example, a mild reducing agent might selectively reduce the ketone to an alcohol without affecting the thioether or ether linkages. Conversely, a selective oxidizing agent could potentially oxidize the thioether to a sulfoxide while leaving the ketone and ether groups intact. The development of such selective reactions would be a valuable contribution to the synthetic chemistry of multifunctional compounds.
Following a comprehensive search for scholarly articles and data, it has been determined that there is no publicly available research literature detailing the specific computational and theoretical studies for the compound "this compound" as requested in the provided outline.
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Computational and Theoretical Studies on 1 Methoxy 3 M Tolylthio Propan 2 One
Structure-Reactivity Relationships Derived from Computational Models
Currently, there is a notable absence of publicly available, detailed computational studies specifically focused on the structure-reactivity relationships of 1-Methoxy-3-(m-tolylthio)propan-2-one. While computational chemistry is a powerful tool for elucidating the electronic and structural properties of molecules and predicting their reactivity, specific research applying these methods to this particular compound has not been identified in a comprehensive search of scientific literature and databases.
Furthermore, mapping the electrostatic potential onto the electron density surface can identify nucleophilic and electrophilic sites, which are crucial for understanding how the molecule might interact with other reagents. Local reactivity descriptors, such as Fukui functions, could pinpoint specific atoms or functional groups that are more susceptible to nucleophilic or electrophilic attack.
Such computational analyses would be invaluable for understanding the structure-reactivity relationships of this compound. For example, the presence of the methoxy (B1213986), carbonyl, and tolylthio groups suggests a complex interplay of electronic effects that would influence the molecule's reactivity. The sulfur atom, with its lone pairs of electrons, and the carbonyl oxygen are potential sites for electrophilic attack, while the carbon atoms adjacent to the carbonyl and sulfur groups could be susceptible to nucleophilic attack.
However, without specific computational data for this compound, any discussion of its structure-reactivity relationships remains speculative. Detailed research, including the generation and analysis of its computational model, is required to provide scientifically accurate and specific insights. The tables below are representative of the types of data that would be generated from such a study but are currently unpopulated due to the lack of available information.
Table 1: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Value | Unit |
|---|---|---|
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| Energy Gap (ΔE) | Data not available | eV |
| Ionization Potential (I) | Data not available | eV |
| Electron Affinity (A) | Data not available | eV |
| Electronegativity (χ) | Data not available | eV |
| Chemical Hardness (η) | Data not available | eV |
| Chemical Softness (S) | Data not available | eV⁻¹ |
Table 2: Selected Calculated Mulliken Atomic Charges for this compound
| Atom | Atomic Charge (e) |
|---|---|
| Carbonyl Oxygen (O) | Data not available |
| Carbonyl Carbon (C) | Data not available |
| Sulfur (S) | Data not available |
Advanced Spectroscopic Methodologies for Structural and Mechanistic Investigations
Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Multidimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules where simple one-dimensional spectra would be overcrowded and difficult to interpret. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular structure of 1-Methoxy-3-(m-tolylthio)propan-2-one.
For instance, a ¹H-¹³C HSQC experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. This would allow for the clear assignment of the methoxy (B1213986) protons to the methoxy carbon, the methylene (B1212753) protons to their adjacent carbon, and the aromatic protons to their respective carbons on the tolyl group. The HMBC spectrum would then be used to piece together the molecular skeleton by identifying longer-range (2-3 bond) correlations. For example, correlations would be expected between the methylene protons and the carbonyl carbon, as well as between the methoxy protons and the methylene carbon.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
| Methoxy (CH₃) | 3.3 - 3.5 | 58 - 60 |
| Methylene (CH₂) | 3.7 - 3.9 | 45 - 48 |
| Carbonyl (C=O) | - | 205 - 210 |
| Aromatic CH (Tolyl) | 7.0 - 7.3 | 125 - 135 |
| Aromatic C-S (Tolyl) | - | 135 - 140 |
| Aromatic C-CH₃ (Tolyl) | - | 138 - 142 |
| Tolyl CH₃ | 2.3 - 2.4 | 20 - 22 |
Dynamic NMR Studies of Conformational Changes
Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational changes in molecules. nih.gov For this compound, rotations around the C-S and C-C single bonds could lead to different stable conformations. DNMR studies, by analyzing changes in the NMR lineshape at different temperatures, could provide quantitative information about the energy barriers to these rotations. For example, at low temperatures, the rotation around the C-S bond might be slow enough on the NMR timescale to give rise to distinct signals for the different aromatic protons. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, from which the rate of rotation can be calculated.
Elucidation of Reaction Intermediates and Transient Species
NMR spectroscopy can also be employed to detect and characterize short-lived reaction intermediates. For reactions involving this compound, such as enolate formation, it might be possible to observe the transient enolate species by running the reaction at low temperatures within the NMR spectrometer. The appearance of new signals in the vinyl region of the ¹H NMR spectrum, for example, could provide direct evidence for the formation of an enolate intermediate.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov For this compound (C₁₁H₁₄O₂S), the expected exact mass would be calculated and compared to the experimentally measured value to confirm its molecular formula.
Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecule can be elucidated. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable structural information.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Predicted) | Possible Fragment Structure |
| [M]+ | C₁₁H₁₄O₂S⁺ |
| [M - CH₃O]⁺ | C₁₀H₁₁OS⁺ |
| [M - CH₂OCH₃]⁺ | C₉H₉OS⁺ |
| [m-tolyl-S]⁺ | C₇H₇S⁺ |
| [CH₃OCH₂CO]⁺ | C₃H₅O₂⁺ |
X-ray Crystallography for Solid-State Structural Determination of Derivatives (if crystalline derivatives are obtained)
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. While there are no reports of the crystal structure of this compound itself, it is plausible that crystalline derivatives could be synthesized. For instance, reduction of the ketone to an alcohol, followed by esterification, might yield a crystalline solid suitable for X-ray diffraction analysis. The resulting crystal structure would provide precise bond lengths, bond angles, and conformational information in the solid state. researchgate.netresearchgate.netvensel.org
Advanced Vibrational Spectroscopy (e.g., Raman, ATR-IR) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups within a molecule. azom.com Attenuated Total Reflectance (ATR) IR spectroscopy is a convenient technique for obtaining the IR spectrum of a solid or liquid sample with minimal sample preparation.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) stretch, C-O-C (ether) stretches, and various vibrations associated with the aromatic tolyl group. Raman spectroscopy would provide complementary information, particularly for the C-S bond and the aromatic ring vibrations. researchgate.net These techniques can also be used for reaction monitoring, for example, by observing the disappearance of the carbonyl peak during a reduction reaction of the ketone.
Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| C=O Stretch | 1710 - 1730 | 1710 - 1730 |
| C-O-C Stretch (Ether) | 1080 - 1150 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| Aromatic C=C Bending | 1450 - 1600 | 1450 - 1600 |
| C-S Stretch | 600 - 800 | 600 - 800 |
Role As a Building Block in Complex Organic Synthesis
Precursor in the Construction of Diverse Heterocyclic Frameworks
The carbonyl group of 1-Methoxy-3-(m-tolylthio)propan-2-one serves as a key handle for the synthesis of a wide array of heterocyclic compounds. For instance, condensation reactions with binucleophiles could lead to the formation of various five-, six-, or seven-membered rings. The presence of the adjacent methoxy (B1213986) and tolylthio groups could influence the regioselectivity and stereoselectivity of these cyclization reactions.
Hypothetical Heterocyclic Syntheses from this compound
| Heterocycle Class | Potential Reagents | Reaction Type |
| Thiazoles | Thiourea, Thioamides | Hantzsch-type condensation |
| Pyrimidines | Amidines, Guanidine | Condensation |
| 1,4-Thiazines | 2-Aminoethanethiol | Cyclocondensation |
| Benzothiazepines | 2-Aminothiophenol | Cyclocondensation |
These are theoretical pathways, and their feasibility would require experimental validation. The electronic effects of the m-tolyl group and the steric hindrance of the entire thioether moiety would play a crucial role in the outcome of these synthetic routes.
Synthon for Chiral Auxiliaries or Ligands in Asymmetric Catalysis (if derivatives are developed)
While there is no current literature describing the use of this compound or its derivatives as chiral auxiliaries or ligands, its structure presents possibilities for such applications. The development of chiral derivatives, for example, through enantioselective reduction of the ketone or substitution at the tolyl group, could yield molecules with potential applications in asymmetric catalysis.
A chiral alcohol derived from this compound could be esterified and used to control the stereochemistry of subsequent reactions on an attached substrate. Similarly, the introduction of coordinating groups on the tolyl ring could lead to the development of novel chiral ligands for transition metal-catalyzed reactions.
Intermediate in the Synthesis of Specialty Chemicals (non-pharmaceutical, non-agrochemical end-uses)
The functional groups present in this compound make it a plausible intermediate in the synthesis of various specialty chemicals. The thioether linkage, for example, is a feature in certain classes of antioxidants and vulcanizing agents. Oxidation of the sulfur atom could lead to sulfoxides and sulfones, which are valuable intermediates in their own right and are found in some high-performance polymers and specialized solvents.
Further functionalization of the aromatic ring or transformations of the ketone could lead to a diverse range of molecules with potential applications as flavor and fragrance components, photographic chemicals, or electronic materials.
Application in Material Science Precursors or Monomers (if relevant to polymer chemistry, etc.)
The potential for this compound to be used as a precursor in material science is an area ripe for exploration. For instance, the introduction of polymerizable groups, such as a vinyl or an acrylate (B77674) moiety, onto the tolyl ring could transform the molecule into a functional monomer. Polymers derived from such a monomer would possess thioether and methoxy side chains, which could impart unique properties such as high refractive index, specific solvent resistance, or metal-coordinating abilities.
Additionally, the compound could potentially be used in the synthesis of specialized coatings or resins where the thioether group could contribute to adhesion to metal surfaces or provide specific optical properties.
Development of Novel Reagents or Catalysts from the Compound's Scaffold
The scaffold of this compound could serve as a starting point for the design of new reagents or organocatalysts. For example, the ketone could be converted into an enamine or enolate, which could then participate in various carbon-carbon bond-forming reactions. The presence of the sulfur atom could be exploited to direct or catalyze certain transformations.
Furthermore, the synthesis of derivatives with specific catalytic functionalities, such as acidic or basic groups on the aromatic ring, could lead to novel organocatalysts for a range of organic reactions. The modular nature of the molecule allows for systematic modifications to fine-tune its reactivity and catalytic activity.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies key functional groups: methoxy protons (~δ 3.3 ppm), thioether-linked aromatic protons (δ 6.8–7.5 ppm), and carbonyl carbon (δ ~205 ppm) .
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves stereoelectronic effects, such as torsional angles between the thioether and methoxy groups .
- FT-IR : Confirms C=O stretching (~1700 cm⁻¹) and S-C aromatic vibrations (~680 cm⁻¹) .
How does the thioether moiety influence the compound’s reactivity in oxidation and substitution reactions?
Advanced
The m-tolylthio group undergoes selective oxidation to sulfoxide/sulfone derivatives using mCPBA (meta-chloroperbenzoic acid) in dichloromethane (0°C to RT, monitored by TLC). Competitive reactions at the ketone group (e.g., enolate formation) are minimized by steric hindrance from the methoxy group. For nucleophilic substitution , the thioether’s electron-donating effect activates the adjacent carbonyl toward attack by amines or Grignard reagents, but regioselectivity must be validated via LC-MS .
What computational strategies are suitable for modeling the electronic properties of this compound?
Advanced
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution, explaining its nucleophilic/electrophilic sites. Solvent effects (e.g., dielectric constant of methanol) are incorporated via the Polarizable Continuum Model (PCM). Validation against experimental UV-Vis spectra (λmax ~270 nm) ensures accuracy .
How can contradictions in spectroscopic data (e.g., NMR shifts vs. crystallographic bond lengths) be resolved?
Advanced
Discrepancies often arise from dynamic effects (e.g., solvent polarity or temperature). Cross-validation is essential:
- Compare solid-state (XRD) bond lengths with gas-phase DFT geometries .
- Variable-temperature NMR (VT-NMR) detects conformational changes (e.g., hindered rotation of the m-tolyl group).
- Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in crowded spectra .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point ~130°C) .
- PPE : Nitrile gloves and safety goggles prevent skin/eye contact (irritation reported in analogs) .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste (UN 3077) .
What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
Advanced
Racemization at the propan-2-one carbon can occur during prolonged reflux. Mitigation strategies include:
- Low-temperature reactions (−20°C) with chiral catalysts (e.g., L-proline derivatives) .
- Chiral HPLC (Chiralpak IA column, hexane/isopropanol) for enantiomeric excess (ee) quantification.
- Kinetic resolution using enantioselective enzymes (e.g., lipases) .
How does the compound interact with biological macromolecules in preliminary pharmacological studies?
Advanced
Molecular docking (AutoDock Vina) against protein targets (e.g., cytochrome P450) reveals binding affinities. Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) in PBS buffer (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
